2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenoxy group, a tetrahydroquinoline moiety, and a morpholinoethyl side chain. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide typically involves multiple steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.
Synthesis of the Tetrahydroquinoline Moiety: The tetrahydroquinoline structure can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Coupling of Intermediates: The methoxyphenoxy intermediate is then coupled with the tetrahydroquinoline moiety using a suitable coupling reagent, such as EDCI or DCC, to form the desired acetamide compound.
Introduction of the Morpholinoethyl Side Chain: Finally, the morpholinoethyl group is introduced through a nucleophilic substitution reaction, where the acetamide compound reacts with a morpholine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholinoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide: Lacks the morpholinoethyl side chain.
2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidinoethyl)acetamide: Contains a piperidinoethyl side chain instead of morpholinoethyl.
Uniqueness
The presence of the morpholinoethyl side chain in 2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide may confer unique biological properties, such as enhanced solubility or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-27-11-3-4-19-16-20(5-10-23(19)27)24(28-12-14-31-15-13-28)17-26-25(29)18-32-22-8-6-21(30-2)7-9-22/h5-10,16,24H,3-4,11-15,17-18H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRJMWKCLOAFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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